molecular formula C16H30O B1173786 Bombykol CAS No. 1002-94-4

Bombykol

Cat. No.: B1173786
CAS No.: 1002-94-4
M. Wt: 238.41 g/mol
InChI Key: CIVIWCVVOFNUST-DEQVHDEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bombykol is a long-chain primary fatty alcohol. It has a role as a pheromone.
This compound is a natural product found in Bombyx mori and Hemileuca electra with data available.

Scientific Research Applications

Behavioral Analysis Using Bombykol

A study developed a system to measure the locomotion of silk moths (Bombyx Mori) upon stimulation with this compound, the synthetic pheromone. This study is significant for biomimetics of chemical plume tracing (CPT) behavior in moths (Chew et al., 2013).

Pheromone Biosynthesis

The biosynthesis pathway of this compound in the silk moth Bombyx mori was investigated, providing insights into the chemical processes and starting materials involved in the formation of this pheromone (Inoue & Hamamura, 1972).

Structural Analysis of Pheromone-Binding Proteins

Research on the structure of Bombyx mori pheromone-binding protein with bound this compound revealed insights into how pheromones are conveyed to nerve cell receptors. This study contributes to the understanding of signal transduction in insect communication (Sandler et al., 2000).

Sex Pheromone Uptake and Metabolism

Studies on the uptake of this compound by silk moth antennae help in understanding the interaction of pheromones with sensory receptors in insects. This research provides a foundation for exploring pheromone detection mechanisms (Kasang, 1974).

Investigation of Pheromone Receptors

Research identified candidate pheromone receptors in Bombyx mori, contributing to a deeper understanding of chemical communication and pheromone perception in moths (Krieger et al., 2005).

Pheromone Biosynthesis Regulation

Investigations into the regulation of this compound biosynthesis in Bombyx mori suggested the involvement of specific biochemical pathways and mechanisms, such as calmodulin and phosphoprotein phosphatase (Matsumoto et al., 1995).

Sensor Development Using this compound Receptor

A study explored the use of this compound receptors from Bombyx mori to develop sensors, showcasing potential applications in biological pest control and sex pheromone detection (Xu et al., 2019).

Properties

CAS No.

1002-94-4

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(10Z,12E)-hexadeca-10,12-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6-

InChI Key

CIVIWCVVOFNUST-DEQVHDEQSA-N

Isomeric SMILES

CCC/C=C/C=C\CCCCCCCCCO

SMILES

CCCC=CC=CCCCCCCCCCO

Canonical SMILES

CCCC=CC=CCCCCCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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